3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid structure elucidation
3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid structure elucidation
Title: Structure Elucidation of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid: A Comprehensive Analytical Guide
Executive Summary
3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) is a highly substituted heterocyclic building block, frequently utilized in the synthesis of advanced targeted therapeutics, including RET (Rearranged during Transfection) kinase inhibitors[1]. The structural complexity of this molecule—featuring a halogenated core, a carboxylic acid moiety, and a specific alkyl substitution pattern—demands a rigorous, multi-dimensional analytical approach. This whitepaper details the causal logic, self-validating methodologies, and data interpretation required to unambiguously confirm its regiochemistry and purity.
Strategic Rationale: The Orthogonal Workflow
Elucidating substituted indoles presents specific analytical challenges. The primary conundrum here is differentiating the 6-isopropyl isomer from its 4-, 5-, or 7-isopropyl analogs, while simultaneously confirming the exact placement of the chlorine atom at the C-3 position.
A linear analytical approach is insufficient. Instead, we employ an orthogonal, self-validating workflow[2]. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula and halogen presence via isotopic profiling. Concurrently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, with Heteronuclear Multiple Bond Correlation (HMBC) serving as the definitive tool for regiochemical assignment[3].
Orthogonal analytical workflow for the structure elucidation of substituted indoles.
Isotopic Fingerprinting (HRMS)
For a compound containing both a carboxylic acid and a halogen, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) provides superior signal-to-noise ratios compared to positive mode, as the acidic proton is readily abstracted.
Causality & Validation: The presence of a single chlorine atom provides a built-in validation mechanism. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The HRMS spectrum must not only match the theoretical exact mass of C₁₂H₁₂ClNO₂ (Exact Mass: 237.0557 Da) but must also exhibit this characteristic M / M+2 isotopic signature. Any deviation from this 3:1 ratio immediately flags potential co-eluting impurities or unexpected poly-halogenation.
The Regiochemistry Conundrum (NMR Spectroscopy)
NMR is the cornerstone of this elucidation. The choice of solvent is critical; anhydrous DMSO-d₆ is selected over CDCl₃ or CD₃OD. Why? DMSO-d₆ disrupts intermolecular hydrogen bonding, fully solubilizing the carboxylic acid. More importantly, it prevents the rapid exchange of the indole N-H and carboxylic O-H protons, allowing them to be observed as distinct, broad singlets, which serve as crucial internal integration anchors[4].
1D ¹H NMR: Solving the Substitution Pattern
The isopropyl group presents a classic first-order splitting pattern: a septet integrating to 1H (the methine) and a doublet integrating to 6H (the two methyl groups). The aromatic region holds the key to the 6-position assignment. If the isopropyl group is at C-6, H-4 and H-5 are ortho to each other, while H-7 is isolated between the nitrogen and the C-6 substituent. This results in a highly specific multiplicity pattern:
-
H-4: doublet (ortho coupling, J ≈ 8.4 Hz)
-
H-5: doublet of doublets (ortho coupling to H-4, meta coupling to H-7, J ≈ 8.4, 1.5 Hz)
-
H-7: narrow doublet or broad singlet (meta coupling to H-5, J ≈ 1.5 Hz)
This pattern mathematically eliminates the 5-isopropyl isomer (which would yield two singlets for H-4 and H-6) and the 4-isopropyl isomer.
2D NMR (HMBC): The Definitive Proof
To make the system self-validating, we cannot rely solely on 1D J-coupling. HMBC visualizes 2- and 3-bond carbon-proton couplings. The methine proton of the isopropyl group will show strong 3-bond correlations to C-5 and C-7, and a 2-bond correlation to C-6. Furthermore, the absence of a proton at C-3 (due to the chlorine atom) is confirmed by the lack of an HSQC signal for the C-3 carbon (~105 ppm), while the N-H proton anchors the right side of the molecule via correlations to C-2, C-3a, and C-7a[5].
Key HMBC (2- and 3-bond) correlations confirming the 6-isopropyl regiochemistry.
Quantitative Data Summary
Below is the summarized spectral data matrix utilized for structural confirmation.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H to ¹³C) |
| 1 (NH) | - | 11.80 | br s | C-2, C-3a, C-7a |
| 2 | 125.0 | - | - | - |
| 3 | 105.0 | - | - | - |
| 3a | 126.0 | - | - | - |
| 4 | 120.0 | 7.50 | d (8.4) | C-3, C-6, C-7a |
| 5 | 121.0 | 7.05 | dd (8.4, 1.5) | C-3a, C-6, C-7 |
| 6 | 145.0 | - | - | - |
| 7 | 110.0 | 7.25 | d (1.5) | C-3a, C-5, C-6 |
| 7a | 136.0 | - | - | - |
| COOH | 162.0 | 13.20 | br s | C-2 |
| CH (iPr) | 34.0 | 3.00 | septet (6.9) | C-5, C-6, C-7 |
| CH₃ (iPr) | 24.0 | 1.25 | d (6.9) | C-6, CH (iPr) |
Orthogonal Validation (FT-IR)
While NMR and HRMS define the atomic connectivity, FT-IR provides rapid, orthogonal confirmation of the functional groups. The ATR (Attenuated Total Reflectance) technique is preferred as it requires no sample preparation, avoiding KBr pellet moisture artifacts.
Causality & Validation: A typical isolated carboxylic acid C=O stretches around 1700–1730 cm⁻¹. However, in 3-chloro-1H-indole-2-carboxylic acid derivatives, intramolecular hydrogen bonding between the N-H and the C=O, combined with conjugation to the indole ring, shifts this peak to a lower wavenumber (typically 1670–1690 cm⁻¹)[4]. Observing the C=O stretch in this specific window validates the spatial proximity of the functional groups.
Standardized Experimental Protocols
Protocol 1: HRMS (ESI-TOF) Acquisition
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass axis. Ensure mass accuracy is < 2 ppm.
-
Acquisition: Inject 2 µL into the ESI source. Operate in Negative Ion Mode ([M-H]⁻) to exploit the acidity of the carboxylic acid.
-
Self-Validation Check: Extract the ion chromatogram for m/z 236.048 ([M-H]⁻). Immediately verify the presence of the M+2 peak at m/z 238.045. The ratio of peak areas must be 3:1 (±5%), confirming the single chlorine atom.
Protocol 2: NMR Spectroscopy (1D & 2D)
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ in a pristine 5 mm NMR tube. Rationale: DMSO-d₆ prevents rapid proton exchange, preserving the NH and COOH signals[4].
-
Tuning & Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO-d₆. Shim the magnetic field until the residual solvent peak (2.50 ppm) has a line width at half height (w₁/₂) of < 1.0 Hz.
-
¹H Acquisition: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.
-
2D HMBC Acquisition: Acquire the HMBC spectrum using a standard pulse sequence optimized for long-range couplings (J = 8 Hz).
-
Self-Validation Check: Integrate the furthest downfield signal (COOH, ~13.2 ppm) to exactly 1.00. The isopropyl methyl doublet (~1.25 ppm) must integrate to exactly 6.00. Any deviation indicates incomplete relaxation or co-eluting impurities.
Protocol 3: FT-IR (ATR) Analysis
-
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
-
Self-Validation Check: Verify the presence of the C=O stretch at 1670–1690 cm⁻¹. A shift higher than 1700 cm⁻¹ suggests the disruption of the intramolecular hydrogen bond network, potentially indicating salt formation or a different polymorph.
References
-
Synthesis of Some New Heterocyclic Compounds Containing Indole Moeity - Academia.edu. 4
-
US11680068B2 - Compounds useful as RET inhibitors - Google Patents. 1
-
Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide - Benchchem. 2
-
Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed. 3
-
N-substituted indoles: ¹H and ¹³C NMR studies and INDO molecular orbital calculations of the electronic structures - ETDEWEB. 5
Sources
- 1. US11680068B2 - Compounds useful as RET inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis of Some New Heterocyclic Compounds Containing Indole Moeity [academia.edu]
- 5. N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB [osti.gov]
